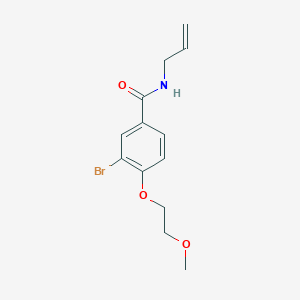

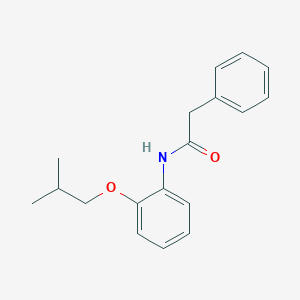

5-bromo-2-ethoxy-N-isopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

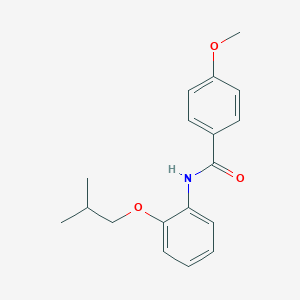

5-bromo-2-ethoxy-N-isopropylbenzamide is a chemical compound with the molecular formula C12H16BrNO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-ethoxy-N-isopropylbenzamide consists of 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Antiviral Activity

A study by Hocková et al. (2003) explored the antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives substituted at position 5 by various groups including bromo. These compounds showed notable inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.

Synthesis of Pyrazoles

Martins et al. (2013) investigated brominated trihalomethylenones as precursors for synthesizing various 3-ethoxymethyl pyrazoles. These compounds have applications in creating novel chemicals through cyclocondensation and nucleophilic substitution reactions, indicating the versatility of bromo-derivatives in synthetic chemistry Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013.

Amination and Cyclization Reactions

The amination of bromo-derivatives of ethoxypyridines, which can involve intermediates like pyridyne, is another area of application. Studies by Pieterse and Hertog (2010) on the amination reactions of bromo-derivatives of 4-ethoxy- and 2,4-diethoxypyridine demonstrate the potential for creating a variety of aminated products, which could be useful in the development of pharmaceuticals and other nitrogen-containing organic compounds Pieterse & Hertog, 2010.

Synthesis of Sigma-2 Selective Ligands

Ashford et al. (2014) explored the synthesis and in vitro evaluation of tetrahydroisoquinolines with pendant aromatics as sigma-2 (σ2) selective ligands. This research, utilizing bromo derivatives, aims at developing ligands that could have implications for imaging studies and the treatment of diseases related to the σ2 receptor Ashford, Nguyen, Greguric, Pham, Keller, & Katsifis, 2014.

Antioxidant Activity from Marine Algae

Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, showing potent scavenging activity against radicals. This study underscores the potential of bromo derivatives, particularly those derived from natural sources, in contributing to antioxidant research and potentially to the development of natural health products Li, Li, Gloer, & Wang, 2012.

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-ethoxy-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-4-16-11-6-5-9(13)7-10(11)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFVRYQMPTYLKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-ethoxy-N-isopropylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

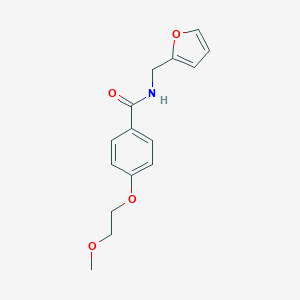

![4-(2-methoxyethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495635.png)

![1-[4-(2-Methoxyethoxy)benzoyl]indoline](/img/structure/B495637.png)

![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B495639.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495649.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495652.png)